molecular formula C10H15N B094796 N-Isopropylbenzylamine CAS No. 102-97-6

N-Isopropylbenzylamine

Cat. No. B094796
CAS RN: 102-97-6
M. Wt: 149.23 g/mol
InChI Key: LYBKPDDZTNUNNM-UHFFFAOYSA-N
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Description

N-Isopropylbenzylamine is a chemical compound with the molecular formula C10H15N . It is a structural isomer of methamphetamine and belongs to the class of substituted amphetamines . It is a derivative of benzylamine where one of the hydrogens on the amino group is substituted with an isopropyl functional group .


Synthesis Analysis

N-Isopropylbenzylamine can be synthesized by the reduction reaction of N-isopropylbenzamide or prepared from benzylamine and acetone by reductive amination reaction . It forms amine adducts with magnesocene at ambient temperature in toluene .


Molecular Structure Analysis

The molecular formula of N-Isopropylbenzylamine is C10H15N . It has a molar mass of 149.24 g/mol .


Chemical Reactions Analysis

N-Isopropylbenzylamine forms amine adducts with magnesocene at ambient temperature in toluene . It is also used for the synthesis of N-benzylisopropylamine .


Physical And Chemical Properties Analysis

N-Isopropylbenzylamine has a density of 0.892g/mL at 25°C (lit.) . It has a melting point of 143°C (estimate), a boiling point of 200°C (lit.), and a flash point of 190°F .

Mechanism of Action

Target of Action

It is known to interact with neuronal nitric oxide synthase (nNOS), a key enzyme involved in the production of nitric oxide .

Mode of Action

N-Isopropylbenzylamine time- and concentration-dependently facilitates the expression of neuronal nitric oxide synthase (nNOS), and increases intracellular nitric oxide (NO) in SN4741 cells . Nitric oxide is a crucial signaling molecule involved in many physiological and pathological processes.

Biochemical Pathways

The primary biochemical pathway affected by N-Isopropylbenzylamine is the nitric oxide signaling pathway. By increasing the expression of nNOS, N-Isopropylbenzylamine enhances the production of nitric oxide, a key signaling molecule that plays a role in various cellular functions .

Pharmacokinetics

Given its structural similarity to methamphetamine, it may share similar adme properties .

Result of Action

The increase in nitric oxide production due to N-Isopropylbenzylamine’s action can lead to various cellular effects. Nitric oxide is a versatile player in the regulation of cellular functions and physiological processes. Excessive nitric oxide production can lead to toxicity .

Safety and Hazards

N-Isopropylbenzylamine is combustible and harmful if swallowed . It causes severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

Future Directions

N-Isopropylbenzylamine has been used to adulterate methamphetamine, and distributed as fake “Ice” methamphetamine by illicit manufacturers, leading to a world problem of N-isopropylbenzylamine exposure . The toxicity of N-isopropylbenzylamine has been studied as of 2022 and it has been found to produce toxicity via increasing nitric oxide in vitro . This study sounds an alarm for methamphetamine abusers and warns of the dangerousness of N-isopropylbenzylamine for public health .

properties

IUPAC Name

N-benzylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBKPDDZTNUNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059265
Record name Benzenemethanamine, N-(1-methylethyl)-
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Isopropylbenzylamine

CAS RN

102-97-6
Record name Isopropylbenzylamine
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Record name N-Isopropylbenzylamine
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Record name N-Isopropylbenzylamine
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Record name Benzenemethanamine, N-(1-methylethyl)-
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Record name N-isopropylbenzylamine
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Record name ISOPROPYLBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is N-Isopropylbenzylamine of interest in forensic science?

A1: N-Isopropylbenzylamine shares a similar structure with methamphetamine and can lead to false-positive results in routine drug tests []. Accurate identification is crucial to avoid misidentification in legal cases. Advanced methods like LC-ESI-MS/MS are employed to differentiate N-Isopropylbenzylamine from methamphetamine in forensic samples [].

Q2: What is known about the toxicity of N-Isopropylbenzylamine?

A3: Research suggests that N-Isopropylbenzylamine might exert toxic effects by increasing nitric oxide levels in vitro []. Further studies are needed to fully understand its toxicity profile and potential long-term effects in living organisms.

Q3: Can you describe a specific chemical reaction involving N-Isopropylbenzylamine?

A4: N-Isopropylbenzylamine reacts with monoalkylthio- or monoarylthio-substituted cyclopropenium salts to yield 1-alkyl- or 1-aryl-2-phenylpyrroles []. This reaction proceeds through a proposed mechanism involving intramolecular hydrogen abstraction via vinylcarbene intermediates [].

Q4: What interesting structural features are observed in magnesocene adducts of N-Isopropylbenzylamine?

A5: In the solid-state structure of the magnesocene adduct of N-Isopropylbenzylamine (Cp2Mg(NH(CH(CH3)2)(CH2C6H5))), the hydrogen atoms of the coordinated amine nitrogen engage in intramolecular and intermolecular hydrogen bonding with the eta2-cyclopentadienyl ligand []. This observation offers insights into the mechanism of cyclopentadiene elimination from metal cyclopentadienyl compounds during chemical vapor deposition processes [].

Q5: How can the Simon reaction be modified to distinguish between methamphetamine and N-Isopropylbenzylamine?

A7: While both compounds produce a blue color in the conventional Simon reaction, adding di-tert-butyl dicarbonate (t-Boc) reagent leads to distinct color changes. Methamphetamine transitions to purple, while N-Isopropylbenzylamine remains blue, allowing for their differentiation [].

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